ethyl (E)-2-cyano-4-(1-methylpyridin-4-ylidene)but-2-enoate
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Overview
Description
2-cyano-4-(1-methyl-4-pyridinylidene)-2-butenoic acid ethyl ester is a fatty acid ester.
Scientific Research Applications
1. Crystal Packing Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, has been shown to utilize rare N⋯π interactions in its crystal packing, forming a zigzag double-ribbon structure. This suggests potential applications in understanding molecular interactions and crystal engineering (Zhang, Wu, & Zhang, 2011).
2. Coenzyme NADH Model Reactions
In studies involving coenzyme NADH models, ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate (a variant of the compound ) has been used to investigate novel reaction pathways. This contributes to our understanding of complex organic reactions and could have implications in biochemistry and pharmaceutical research (Fang, Liu, Wang, & Ke, 2006).
3. Synthesis of Trifluoromethylpyrrolidines
Ethyl (E)-4,4,4-trifluorobut-2-enoate, another related compound, has been used in the synthesis of trifluoromethylpyrrolidines through cycloaddition with metallo-azomethine ylides. This showcases its application in the synthesis of novel organic compounds (Bonnet-Delpon, Chennoufi, & Rock, 2010).
4. Synthesis of Quinoline Derivatives
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, similar in structure to the compound , have been utilized in the synthesis of quinoline derivatives. This could have implications in the development of new pharmaceuticals (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
5. Asymmetric Synthesis of Alkaloids
Research has also been conducted on the asymmetric intramolecular Michael reaction of compounds like ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate, which is structurally similar to the compound , for the synthesis of chiral building blocks in alkaloid synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).
properties
CAS RN |
57681-49-9 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-4-(1-methylpyridin-4-ylidene)but-2-enoate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12(10-14)5-4-11-6-8-15(2)9-7-11/h4-9H,3H2,1-2H3/b12-5+ |
InChI Key |
AXXFEWVWZFNYQV-LFYBBSHMSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C1C=CN(C=C1)C)/C#N |
SMILES |
CCOC(=O)C(=CC=C1C=CN(C=C1)C)C#N |
Canonical SMILES |
CCOC(=O)C(=CC=C1C=CN(C=C1)C)C#N |
Other CAS RN |
57681-49-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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